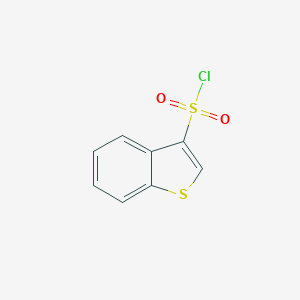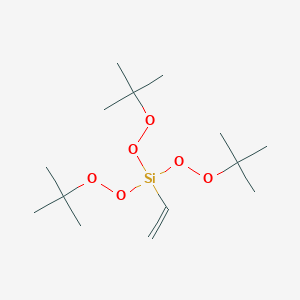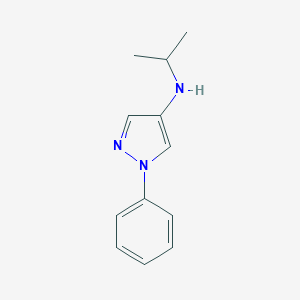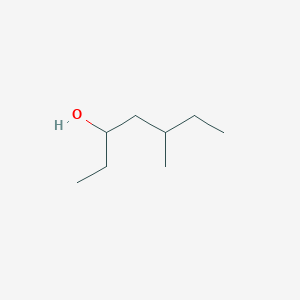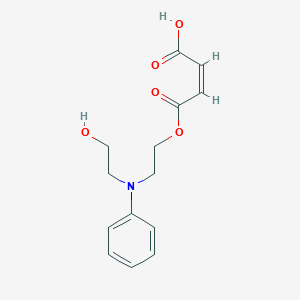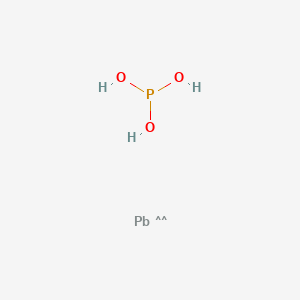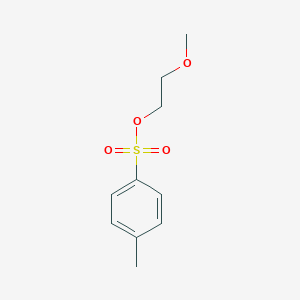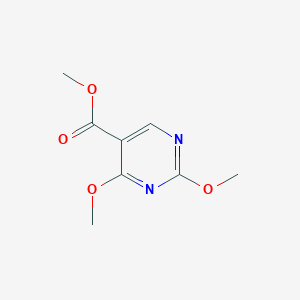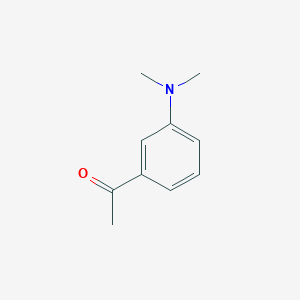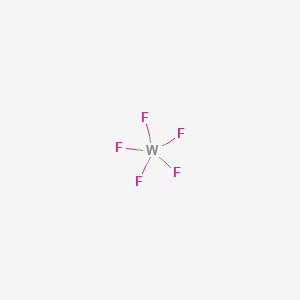
Tungsten pentafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten pentafluoride (WF5) is a highly reactive and toxic chemical compound that has been extensively studied for its unique properties. It is a colorless gas at room temperature and pressure, and it is used in various scientific research applications.
Applications De Recherche Scientifique
Tungsten pentafluoride has been widely used in various scientific research applications. It is commonly used as a fluorinating agent in organic synthesis, where it is used to introduce fluorine atoms into organic molecules. Tungsten pentafluoride has also been used in the synthesis of novel materials, such as metal fluorides, metal oxides, and metal sulfides.
Mécanisme D'action
Tungsten pentafluoride is a highly reactive compound that reacts with various organic and inorganic compounds. It is a powerful fluorinating agent that can introduce fluorine atoms into organic molecules. Tungsten pentafluoride can also react with water to form hydrofluoric acid (HF), which is a highly corrosive and toxic substance.
Biochemical and Physiological Effects:
Tungsten pentafluoride is a highly toxic compound that can cause severe health effects if not handled properly. It can cause skin and eye irritation, respiratory problems, and even death if inhaled in high concentrations. Tungsten pentafluoride can also react with water to form hydrofluoric acid, which can cause severe burns and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tungsten pentafluoride has several advantages and limitations when used in lab experiments. Its high reactivity and ability to introduce fluorine atoms into organic molecules make it a useful tool in organic synthesis. However, its toxicity and corrosiveness make it difficult to handle and require proper safety precautions.
Orientations Futures
There are several future directions for the study of Tungsten pentafluoride. One area of research is the development of new synthetic methods for Tungsten pentafluoride that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of Tungsten pentafluoride and its interactions with various organic and inorganic compounds. Additionally, the development of new materials using Tungsten pentafluoride as a precursor is an area of active research.
Méthodes De Synthèse
Tungsten pentafluoride can be synthesized by reacting tungsten hexafluoride (WF6) with elemental fluorine (F2) at high temperatures. This reaction produces Tungsten pentafluoride and releases one mole of fluorine gas. The reaction can be represented as follows:
WF6 + F2 → Tungsten pentafluoride + F
Propriétés
Numéro CAS |
19357-83-6 |
|---|---|
Formule moléculaire |
F5W |
Poids moléculaire |
278.8 g/mol |
Nom IUPAC |
pentafluorotungsten |
InChI |
InChI=1S/5FH.W/h5*1H;/q;;;;;+5/p-5 |
Clé InChI |
QHIRVZBLPRTQQO-UHFFFAOYSA-I |
SMILES |
F[W](F)(F)(F)F |
SMILES canonique |
F[W](F)(F)(F)F |
Autres numéros CAS |
19357-83-6 |
Synonymes |
pentafluorotungsten |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



